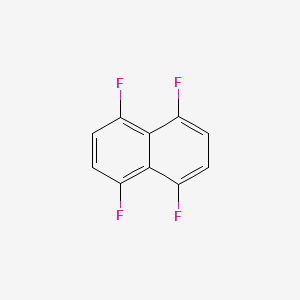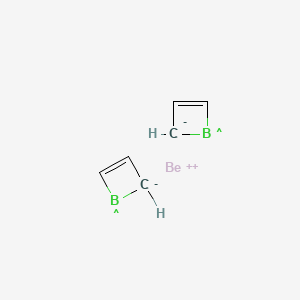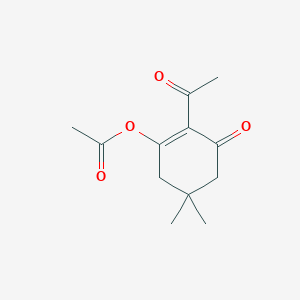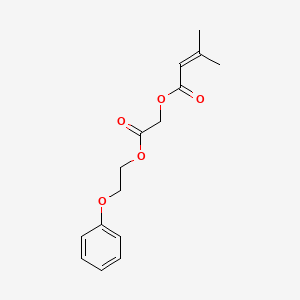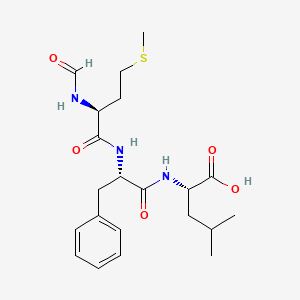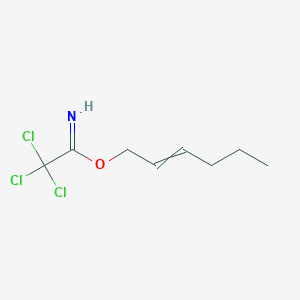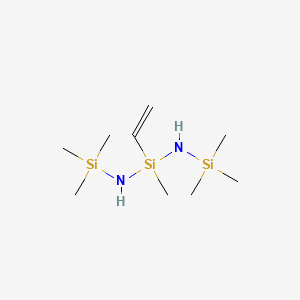![molecular formula C8H14O3S B14616475 2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione CAS No. 59140-39-5](/img/structure/B14616475.png)
2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione is an organic compound characterized by the presence of an oxirane ring and a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione typically involves the reaction of a thiolane derivative with an oxirane derivative under controlled conditions. One common method involves the use of ®-(2-methyloxiran-2-yl)methyl 4-bromobenzenesulfonate as a starting material . The reaction conditions often include the use of solvents such as methylene chloride and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The thiolane ring may also contribute to the compound’s reactivity and interactions with molecular targets .
Comparison with Similar Compounds
Similar Compounds
®-(2-methyloxiran-2-yl)methyl 4-bromobenzenesulfonate: This compound is similar in structure and is used as a starting material for the synthesis of 2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione.
(S)-8-((3,3-Dimethyloxiran-2-yl)methyl)-7-methoxy-2H-chromen-2-one: Another compound with an oxirane ring, used in different chemical applications.
Uniqueness
This compound is unique due to the combination of the oxirane and thiolane rings in its structure. This dual-ring system imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
59140-39-5 |
|---|---|
Molecular Formula |
C8H14O3S |
Molecular Weight |
190.26 g/mol |
IUPAC Name |
2-[(3-methyloxiran-2-yl)methyl]thiolane 1,1-dioxide |
InChI |
InChI=1S/C8H14O3S/c1-6-8(11-6)5-7-3-2-4-12(7,9)10/h6-8H,2-5H2,1H3 |
InChI Key |
OZLVVLYMNUKISX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(O1)CC2CCCS2(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14616395.png)
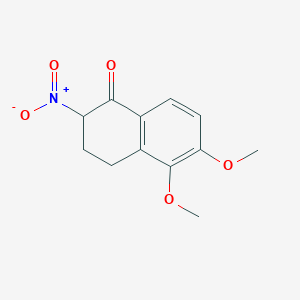
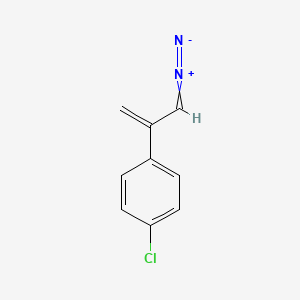

![N,N'-[(2-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14616437.png)
![[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis(phenylmethanone)](/img/structure/B14616438.png)
